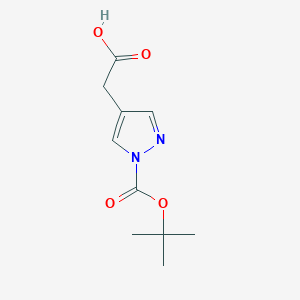
2-(1-(tert-Butoxycarbonyl)-1H-pyrazol-4-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-(tert-Butoxycarbonyl)-1H-pyrazol-4-yl)acetic acid is an organic compound that features a pyrazole ring substituted with a tert-butoxycarbonyl (Boc) group and an acetic acid moiety. The Boc group is commonly used as a protecting group for amines in organic synthesis due to its stability under basic conditions and ease of removal under acidic conditions .
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1H-pyrazole-4-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in a solvent like tetrahydrofuran (THF) or acetonitrile .
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply .
化学反応の分析
Types of Reactions
2-(1-(tert-Butoxycarbonyl)-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), leading to the formation of the free amine.
Oxidation and Reduction:
Esterification and Amidation: The acetic acid moiety can form esters and amides through reactions with alcohols and amines, respectively.
Common Reagents and Conditions
Boc Protection: Di-tert-butyl dicarbonate (Boc2O) in the presence of a base like sodium hydroxide or DMAP.
Boc Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in solvents like dichloromethane or ethyl acetate.
Major Products Formed
Free Amine: Formed upon deprotection of the Boc group.
Esters and Amides: Formed through reactions of the acetic acid moiety with alcohols and amines.
科学的研究の応用
2-(1-(tert-Butoxycarbonyl)-1H-pyrazol-4-yl)acetic acid has several applications in scientific research:
作用機序
The mechanism of action of 2-(1-(tert-Butoxycarbonyl)-1H-pyrazol-4-yl)acetic acid largely depends on its use as a synthetic intermediate. The Boc group serves as a protecting group for amines, preventing unwanted reactions during multi-step synthesis. The acetic acid moiety can participate in various reactions, facilitating the formation of esters and amides .
類似化合物との比較
Similar Compounds
2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acetic acid: Similar structure with a piperidine ring instead of a pyrazole ring.
2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic acid: Contains an azetidine ring instead of a pyrazole ring.
2-(2-(tert-Butoxycarbonyl)propanamido)acetic acid: Features a propanamido group instead of a pyrazole ring.
Uniqueness
2-(1-(tert-Butoxycarbonyl)-1H-pyrazol-4-yl)acetic acid is unique due to the presence of the pyrazole ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it valuable in the synthesis of specific target molecules in medicinal chemistry and other fields .
特性
分子式 |
C10H14N2O4 |
|---|---|
分子量 |
226.23 g/mol |
IUPAC名 |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-4-yl]acetic acid |
InChI |
InChI=1S/C10H14N2O4/c1-10(2,3)16-9(15)12-6-7(5-11-12)4-8(13)14/h5-6H,4H2,1-3H3,(H,13,14) |
InChIキー |
YULSVSULDSLWJE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1C=C(C=N1)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



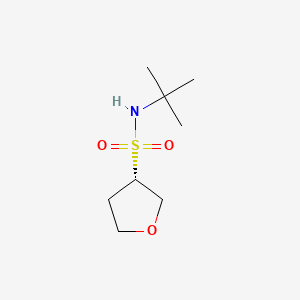
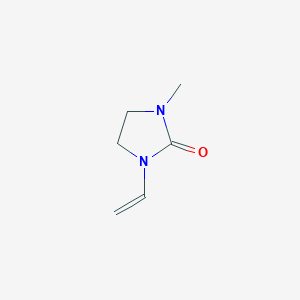
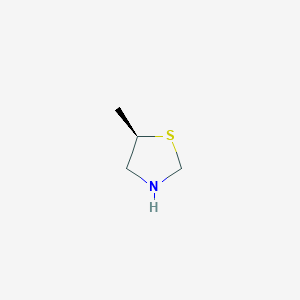

![N-(5-{2-azaspiro[4.4]nonane-2-sulfonyl}-2-methoxyphenyl)benzenesulfonamide](/img/structure/B13491165.png)
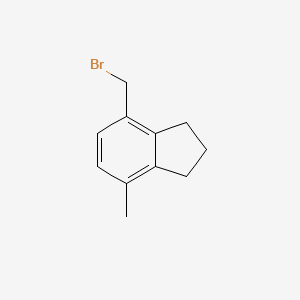
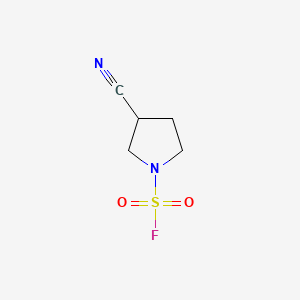
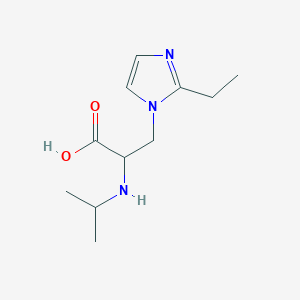
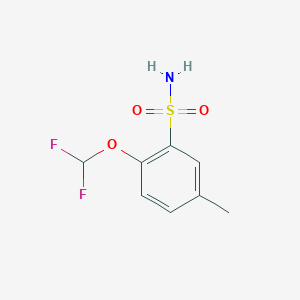
![2-Cyanobenzo[b]thiophene-3-sulfonamide](/img/structure/B13491211.png)


![2-(2,6-Dioxo-3-piperidyl)-5-[2-(2-methoxyethylamino)ethylamino]isoindoline-1,3-dione](/img/structure/B13491217.png)
